Sodium Cyclopentanesulfonate

Description

Overview of Cyclopentanesulfonate Derivatives in Contemporary Chemical Research

Cyclopentanesulfonate derivatives are a class of compounds utilized in various areas of chemical research. Their applications stem from the properties conferred by the cyclopentane (B165970) ring and the sulfonic acid or sulfonate functional group. In the field of catalysis, for instance, phosphine-cyclopentanesulfonate ligands have been synthesized and studied for their role in palladium-catalyzed reactions. osti.govresearchgate.net Specifically, palladium(II) alkyl complexes containing these ligands have been investigated for their ability to catalyze ethylene (B1197577) polymerization and copolymerization with polar monomers like methyl acrylate (B77674) and vinyl fluoride. osti.gov

The introduction of a sulfonate group can significantly alter the physicochemical properties of a molecule, a principle that is widely exploited. mdpi.com Sulfonation, the process of attaching a sulfonate group, is known to enhance the water solubility of compounds and can induce conformational changes. mdpi.com This is particularly relevant in the development of new materials and pharmaceuticals. For example, the sulfonation of polymers is a strategy used to improve their hydrophilicity and biocompatibility. mdpi.com

Furthermore, cyclopentanesulfonate derivatives are explored as intermediates in organic synthesis. For instance, (3S,4S)-1-hydroxy-3,4-dimethyl-cyclopentanesulfonate sodium salt has been mentioned as a compound in the stereoselective synthesis of 3,4-disubstituted cyclopentanones, which are precursors to optically-active cyclic amino acids with potential therapeutic applications. google.com The sulfonate group's ability to act as a good leaving group or to direct the stereochemistry of reactions makes it a valuable tool for synthetic chemists.

Academic Trajectory and Foundational Contributions of Sulfonate Chemistry

The field of sulfonate chemistry is built upon the foundational process of sulfonation, an electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group (-SO3H). scirp.org Aromatic sulfonic acids are notable for being significantly stronger acids than their corresponding carboxylic acids. scirp.org This fundamental understanding has paved the way for the widespread use of sulfonates in various industrial and research applications.

Historically, sulfonates, both aliphatic and aromatic, have been crucial as anionic surfactants in detergents. asianpubs.org Their utility extends to the manufacturing of dyes and pharmaceuticals. asianpubs.org Low-molecular-weight sulfonic acids are also frequently employed as acid catalysts in organic reactions such as esterification, alkylation, and condensation. asianpubs.org

The synthesis of sulfonates has been a subject of considerable research, with various methods developed over time. The Strecker reaction, for example, is a classical method for preparing sulfonates. asianpubs.org Research has also focused on optimizing these synthetic routes, such as using copper as a catalyst in the synthesis of sodium chloroethyl sulfonate from dichloroethane and sodium sulfite (B76179), to make the processes more efficient and suitable for large-scale industrial production. asianpubs.org

The study of sulfonate esters has also been a significant area of research, with investigations into their hydrolysis mechanisms. acs.org Understanding the reactivity of these esters is crucial for their application in various chemical transformations. The introduction of sulfonyl groups into molecules is a strategy used to modify their biological activities and improve properties like bioavailability. frontiersin.org

Current Research Landscape and Scholarly Significance of Sodium Cyclopentanesulfonate

Current research on this compound and related compounds often focuses on their synthesis and application as ligands in catalysis and as building blocks in organic synthesis. A study published in the Asian Journal of Chemistry detailed the synthesis of this compound via a copper-catalyzed Strecker reaction, achieving a 49.2% yield. asianpubs.org This research highlights efforts to develop efficient and cost-effective synthetic methods for sulfonates using readily available starting materials. asianpubs.org

The chemical properties of this compound make it a compound of interest for further investigation.

| Property | Value |

| CAS Number | 854412-51-4 |

| Molecular Formula | C5H9NaO3S |

| Molecular Weight | 172.17 g/mol |

| Purity | Typically ≥98% |

Data sourced from Fluorochem and ChemScene. fluorochem.co.ukchemscene.com

The scholarly significance of this compound lies in its potential as a precursor and a component in more complex molecular architectures. Its synthesis and the characterization of its properties contribute to the broader understanding of sulfonate chemistry. The development of novel synthetic routes, such as the one described using a copper catalyst, is of academic and potentially industrial interest. asianpubs.org

Furthermore, the exploration of cyclopentanesulfonate ligands in catalysis demonstrates the ongoing relevance of this class of compounds in the development of new and more efficient chemical transformations. osti.govresearchgate.net As research into areas like green chemistry and sustainable synthesis continues to grow, the development of effective and recyclable catalysts, potentially incorporating ligands like cyclopentanesulfonates, remains a significant goal.

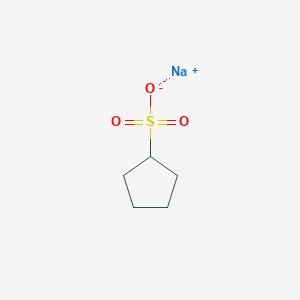

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;cyclopentanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S.Na/c6-9(7,8)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCIZUTULJOLHT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving Cyclopentanesulfonate Moieties

Mechanisms in Catalytic Applications

Palladium complexes featuring phosphine-cyclopentanesulfonate ligands have emerged as effective catalysts, particularly in the realm of olefin polymerization and copolymerization. nsf.govuchicago.edu These ligands, often denoted as (C5-PO⁻), chelate to the palladium center through the phosphine (B1218219) and one of the sulfonate oxygen atoms, creating a stable complex. nsf.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atom and the cyclopentane (B165970) ring. uchicago.edu

Palladium(II) complexes bearing phosphine-cyclopentanesulfonate ligands are active catalysts for the polymerization of ethylene (B1197577) to produce linear polyethylene (B3416737). nsf.govosti.gov They are also capable of copolymerizing ethylene with polar vinyl monomers such as methyl acrylate (B77674) and vinyl fluoride. nsf.govosti.gov

The activity of these catalysts and the molecular weight of the resulting polymers are influenced by several factors, including ethylene pressure and the specific structure of the catalyst. For instance, the base-free dimeric complex [{(PO-C5-OMe)PdMe}₂] is roughly twice as active as its pyridine-ligated monomeric counterpart, (PO-C5-OMe)PdMe(py). nsf.gov This increased activity is attributed to the removal of an off-cycle equilibrium involving the pyridine (B92270) ligand. nsf.gov

The stability of these catalysts is noteworthy. For example, complex 3b (see table below) is thermally stable at 80 °C for at least 20 hours. nsf.gov The polymerization activity is also relatively stable over time, as demonstrated by similar polymer yields in reactions run for 1 and 2 hours. nsf.gov

Table 1: Ethylene Polymerization and Copolymerization Data with Phosphine-Cyclopentanesulfonate Palladium Catalysts

The mechanism of olefin insertion into the palladium-alkyl bond is a critical aspect of the polymerization process. Low-temperature NMR studies and DFT calculations have provided significant insights into this mechanism. nsf.govosti.govresearchgate.net

The process begins with the coordination of an ethylene molecule to the palladium center to form an ethylene adduct, such as cis-P,R-(2b)PdMe(ethylene) (7b ). nsf.govosti.gov This adduct then undergoes migratory insertion. DFT calculations on a model system, (PMe₂-cyclopentanesulfonate)Pd(Pr)(ethylene), suggest that the ethylene insertion proceeds through an isomerization from a cis-P,R to a trans-P,R configuration, followed by migratory insertion. nsf.govuchicago.eduresearchgate.net

Palladium-Catalyzed Reactions with Phosphine-Cyclopentanesulfonate Ligands

Suzuki-Miyaura Cross-Coupling in Aqueous Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds under generally mild conditions. mdpi.com The use of aqueous solvent systems is particularly advantageous for its environmental benefits and for the synthesis of water-soluble compounds like unprotected amino acids or proteins. mdpi.comorganic-chemistry.org In this context, sulfonated ligands play a crucial role by enhancing the solubility and reactivity of the catalyst system in water. organic-chemistry.org While direct studies specifying sodium cyclopentanesulfonate in this role are not prevalent, the principle is well-established with other sulfonated biarylphosphine ligands. organic-chemistry.org These ligands, when complexed with palladium, create highly active and stable catalysts for Suzuki-Miyaura reactions in aqueous media. organic-chemistry.orgnih.govrsc.org The catalytic cycle, shown in Figure 1, involves the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. mt.com The presence of a base is essential for the activation of the organoboron species. mt.com The efficiency of these aqueous-phase reactions can be high, even with challenging substrates such as hydrophilic heterocyclic halides and functionalized aryl chlorides. organic-chemistry.org

Brønsted Acid Catalysis and Structure-Activity Relationships

Cyclopentanesulfonic acid, the conjugate acid of this compound, serves as an effective Brønsted acid catalyst in various organic transformations. googleapis.comgoogleapis.com Brønsted acids catalyze reactions by donating a proton, and their catalytic activity is directly related to their acid strength (pKa). wikipedia.orgrsc.org The Brønsted catalysis equation, log(k) = α * log(Ka) + C, quantifies this relationship, where a linear correlation between the logarithm of the reaction rate constant (k) and the logarithm of the acid ionization constant (Ka) indicates a consistent reaction mechanism across a series of catalysts. wikipedia.org

The structure of the acid catalyst significantly influences its activity. For cyclopentanesulfonic acid, the electron-withdrawing nature of the sulfonate group attached to the cyclopentane ring makes it a relatively strong acid. Structure-activity relationship studies involve comparing the catalytic efficiency of cyclopentanesulfonic acid with its analogs. nih.gov For instance, modifying the cyclopentane ring with electron-donating or electron-withdrawing substituents would alter the pKa of the sulfonic acid and, consequently, its catalytic performance. wikipedia.org This principle is fundamental in designing catalysts with tailored reactivity for specific applications, such as dehydration, isomerization, and cracking reactions. nih.gov Chiral Brønsted acids, which can be tuned by altering their pKa and steric environment, are particularly important in asymmetric synthesis. frontiersin.org

Asymmetric Induction in Organic Transformations

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org Chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate, are a common strategy to achieve this control. numberanalytics.comwikipedia.org While specific examples detailing the use of this compound as a chiral auxiliary are not prominent, the underlying principles are broadly applicable. A chiral derivative of cyclopentanesulfonate could be synthesized from an inexpensive, natural chiral source and attached to a prochiral substrate. researchgate.net

The chiral auxiliary then directs the stereochemical course of a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, by creating a sterically and electronically biased environment. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. numberanalytics.com The effectiveness of this approach has been demonstrated with various auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.comresearchgate.net The development of new chiral auxiliaries and catalytic asymmetric methods, including those involving chiral Brønsted acids or ion-pairing catalysis, continues to be an active area of research to achieve high stereoselectivity in the synthesis of complex molecules. frontiersin.orgrsc.orgnih.gov

Electron Transfer and Reductive Processes

Dissolving Metal Reductions Utilizing Sodium

Dissolving metal reductions, such as the Birch reduction, utilize alkali metals like sodium or lithium dissolved in liquid ammonia (B1221849) or a low-molecular-weight amine to generate solvated electrons. scribd.commasterorganicchemistry.comwikipedia.org These solvated electrons are potent reducing agents capable of reducing aromatic rings to 1,4-cyclohexadienes. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the transfer of an electron from the metal to the aromatic substrate to form a radical anion. wikipedia.orglibretexts.org This is followed by protonation by a proton source, typically an alcohol, another electron transfer to form an anion, and a final protonation. wikipedia.org

The choice of metal and solvent can influence the reactivity and outcome of the reduction. scribd.comfiveable.menumberanalytics.com Lithium is generally more reactive than sodium. numberanalytics.com While the primary application of this reaction is the reduction of aromatic systems, other functional groups can also be reduced. scribd.com In the context of this compound, the sulfonate group is generally stable under these conditions. However, the focus of these reductions is typically on the functionalization of other parts of the molecule, with the sulfonate acting as a spectator group. The reaction conditions are typically low temperature, with liquid ammonia boiling at -33°C. masterorganicchemistry.comias.ac.in

Reductive Functionalization of Organic Substrates

Reductive functionalization involves the cleavage of a bond and the introduction of a new functional group under reductive conditions. The sulfonate group can act as a leaving group in certain reductive processes, enabling the functionalization of the carbon to which it was attached. While direct examples involving this compound are scarce, the cleavage of C-S bonds in sulfonamides and sulfonate esters is a known transformation. organic-chemistry.org For instance, low-valent titanium species can reductively cleave sulfonates to the corresponding alcohols. organic-chemistry.org

Photoredox catalysis has also emerged as a powerful tool for reductive cleavage and functionalization. researchgate.netnih.gov In these reactions, a photosensitizer absorbs light and initiates an electron transfer cascade, leading to the reduction and subsequent cleavage of a functional group. researchgate.net This can generate radical intermediates that can be trapped by various reagents to form new C-C or C-heteroatom bonds. nih.gov The reductive functionalization of amides and nitro compounds has been demonstrated using various catalytic systems. organic-chemistry.orgcam.ac.uk These methods offer mild and chemoselective alternatives to traditional reduction methods. organic-chemistry.orgcam.ac.uk

Isomerization Phenomena in Organosulfur Chemistry

Isomerization reactions involve the rearrangement of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.in In organosulfur chemistry, various types of rearrangements are known, including sigmatropic rearrangements like the mdpi.com-Wittig and Claisen rearrangements. organic-chemistry.orglibretexts.org These reactions are typically intramolecular, meaning the migrating group moves from one position to another within the same molecule, a fact that can be confirmed by crossover experiments. mvpsvktcollege.ac.in

While specific isomerization reactions of this compound itself are not widely reported, the principles can be applied to related organosulfur compounds. For example, the Favorskii rearrangement involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives, often proceeding through a cyclopropanone (B1606653) intermediate. wikipedia.org In the case of cyclic α-halo ketones, this leads to ring contraction. wikipedia.org Other rearrangements, such as the Hofmann and Curtius rearrangements, involve the migration of a group to an electron-deficient nitrogen atom. masterorganicchemistry.com The study of such rearrangements provides insight into reaction mechanisms and allows for the synthesis of complex molecular architectures from simpler precursors. mvpsvktcollege.ac.inlibretexts.org

Advanced Analytical Characterization Techniques in Cyclopentanesulfonate Research

Spectroscopic Approaches for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of sodium cyclopentanesulfonate. ¹H and ¹³C NMR provide precise information about the hydrogen and carbon framework of the cyclopentane (B165970) ring and the influence of the sulfonate group.

¹H and ¹³C NMR: The analysis of this compound in deuterium oxide (D₂O) reveals characteristic signals. In the ¹H NMR spectrum, a singlet at approximately 3.32 ppm corresponds to the single proton on the carbon atom directly bonded to the sulfonate group (α-proton). The remaining eight protons on the cyclopentane ring appear as a multiplet between 1.58 and 1.96 ppm. The ¹³C NMR spectrum shows three distinct signals, confirming the symmetry of the molecule. The carbon atom attached to the sulfonate group resonates at approximately 59.77 ppm, while the other two sets of equivalent carbons in the ring appear at around 28.37 ppm and 25.70 ppm.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O.

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 3.32 | singlet (1H, CH-SO₃) |

| ¹H | 1.58 - 1.96 | multiplet (8H, 4 x CH₂) |

| ¹³C | 59.77 | CH-SO₃ |

| ¹³C | 28.37 | CH₂ |

| ¹³C | 25.70 | CH₂ |

³¹P NMR: In the study of cyclopentanesulfonate derivatives, particularly those incorporating phosphorus-containing moieties such as phosphine (B1218219) ligands, ³¹P NMR spectroscopy is a critical analytical technique. magritek.comresearchgate.net The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic environment and coordination geometry of the phosphorus atom. researchgate.netnih.gov This allows researchers to monitor the synthesis of phosphine-cyclopentanesulfonate ligands and to study their interactions with metal centers in catalysis. magritek.com The significant chemical shift dispersion in ³¹P NMR simplifies the identification of different phosphorus species, including reactants, products, and potential oxidized byproducts. magritek.com

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information on the functional groups present in a molecule. For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the sulfonate group.

FT-IR Spectroscopy: The FT-IR spectrum of a sulfonate salt is dominated by strong absorption bands corresponding to the stretching vibrations of the sulfonate group (SO₃⁻). The asymmetric S=O stretching vibration typically appears in the range of 1175-1200 cm⁻¹, while the symmetric S=O stretch is observed around 1035-1060 cm⁻¹. researchgate.net Additional bands for the S-O stretch can also be identified. These characteristic peaks provide strong evidence for the presence of the sulfonate functional group within the molecule. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly well-suited for studying sulfonate compounds, especially in aqueous solutions, due to the weak Raman scattering of water. nih.govcrimsonpublishers.com The technique is sensitive to changes in molecular polarizability, making the symmetric vibrations of the sulfonate group readily detectable. nih.govcrimsonpublishers.com Analysis of the Raman spectra can provide insights into the conformational structure of the cyclopentane ring and interactions involving the sulfonate headgroup. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for Sulfonate Groups.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric S=O Stretch | ~1175 - 1200 (Strong) | Variable |

| Symmetric S=O Stretch | ~1035 - 1060 (Strong) | ~1060 (Strong) |

| S-O Stretch | Variable | Variable |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

While this compound itself is achiral, the cyclopentane scaffold is a common structural motif in chiral molecules used in asymmetric synthesis. york.ac.uknih.govnih.gov The synthesis of chiral cyclopentane derivatives, including those functionalized with sulfonate groups, is an active area of research. york.ac.ukorganic-chemistry.org

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of these chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral compound. This technique can be used to:

Determine Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Assign Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of the chiral centers can often be determined.

Study Conformation: CD spectroscopy is sensitive to the three-dimensional structure of molecules, providing insights into the conformation of the cyclopentane ring and its substituents.

For any synthesized chiral cyclopentanesulfonate derivative, CD spectroscopy would be an essential tool for confirming the success of the asymmetric synthesis and for characterizing the stereochemical properties of the final product.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. The choice of method depends on the volatility and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC/ESI-MS)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile, polar, and ionic compounds like this compound. nih.govresearchgate.nethelixchrom.com

Reversed-Phase Ion-Pair Chromatography: A common approach is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Due to the high polarity of the sulfonate group, retention on a standard RP column can be poor. To overcome this, ion-pair chromatography (IPC) is frequently employed. nih.govshimadzu.comtechnologynetworks.comthermofisher.com An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium) or a pyridinium salt, is added to the mobile phase. nih.govresearchgate.net This reagent forms a neutral, more hydrophobic ion pair with the anionic cyclopentanesulfonate, which enhances its retention on the nonpolar stationary phase, allowing for effective separation. technologynetworks.comthermofisher.com

Detection: Detection can be achieved using a standard UV detector if the ion-pairing reagent contains a chromophore. nih.gov However, for unambiguous identification and structural confirmation, coupling the HPLC system to a mass spectrometer is ideal. Electrospray ionization mass spectrometry (ESI-MS) is perfectly suited for analyzing ionic compounds like sulfonates directly from the liquid phase. nih.govlcms.cz The LC/ESI-MS combination provides both the retention time from the HPLC for quantification and the mass-to-charge ratio from the MS for definitive identification of the cyclopentanesulfonate anion.

Gas Chromatography (GC, GC/MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature and consequently high polarity and lack of volatility. libretexts.org To analyze cyclopentanesulfonate using GC, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile derivative. libretexts.orggcms.cz

Derivatization Strategies:

Conversion to Sulfonyl Chlorides: The sulfonate salt can be converted to the corresponding cyclopentanesulfonyl chloride. This derivative is significantly more volatile and can be analyzed by GC. semanticscholar.org

Alkylation/Esterification: The sulfonate can be converted into an alkyl ester (e.g., a methyl or butyl ester). gcms.czmdpi.com For instance, in-situ pyrolytic alkylation using reagents like tetrabutylammonium hydroxide can generate butyl derivatives in the hot GC injector, which are then separated on the column. researchgate.net

Silylation: While less common for sulfonates compared to other functional groups, silylation reagents could potentially be used to derivatize the molecule, increasing its volatility. gcms.cznih.gov

Once derivatized, the volatile cyclopentanesulfonate derivative can be separated and analyzed by GC, typically coupled with a mass spectrometer (GC/MS). biomedpharmajournal.orgresearchgate.net The GC provides separation based on boiling point and polarity, while the MS provides a mass spectrum that serves as a molecular fingerprint, allowing for positive identification of the original cyclopentanesulfonate structure. nih.gov

Elemental and Compositional Analysis

Determining the elemental makeup and stoichiometry of this compound is fundamental to confirming its identity and purity.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the quantitative determination of various elements. wikipedia.org It is particularly well-suited for accurately measuring the sodium content in this compound. The technique relies on the excitation of atoms and ions in a high-temperature argon plasma, which then emit light at characteristic wavelengths. wikipedia.orgthermofisher.com

The process involves introducing a liquid sample, typically after acid digestion, into the plasma torch where temperatures can reach up to 10,000 K. wikipedia.org At these temperatures, the sample is desolvated, vaporized, atomized, and ionized. spectro.com The excited atoms and ions emit photons, and the resulting spectrum is analyzed by an optical spectrometer. The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. wikipedia.org

For the analysis of this compound, the solid sample would first be accurately weighed and then digested, often using a microwave digestion system with trace-metal grade acids to ensure complete dissolution and to avoid contamination. biospectra.us This solution is then introduced into the ICP-OES instrument. The emission line for sodium at 589.592 nm is a common choice for quantification due to its high intensity. patsnap.com By comparing the emission intensity of the sample to that of a series of calibration standards with known sodium concentrations, the precise percentage of sodium in the original compound can be determined. biospectra.us This is crucial for verifying the stoichiometric formula of the salt.

Table 2: Typical ICP-OES Parameters for Sodium Quantification

| Parameter | Setting/Value | Purpose |

| RF Power | 1300 - 1500 W | Controls the plasma temperature and stability. researchgate.net |

| Plasma Gas Flow | 15 - 18 L/min (Argon) | Sustains the plasma torch. researchgate.net |

| Nebulizer Gas Flow | 0.5 - 1.0 L/min (Argon) | Creates an aerosol from the liquid sample for introduction into the plasma. researchgate.net |

| Viewing Mode | Axial or Radial | Axial view generally offers higher sensitivity, while radial view is better for higher concentration samples and reduces matrix effects. researchgate.net |

| Analytical Wavelength | Na 589.592 nm | A highly sensitive and specific emission line for sodium. patsnap.com |

| Integration Time | 1 - 5 seconds | The duration over which the detector collects the emitted light signal. researchgate.net |

Laser-Induced Breakdown Spectroscopy (LIBS) for Atomic Species

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid analytical technique used to determine the elemental composition of a sample. appliedspectra.com This method utilizes a high-energy, pulsed laser beam that is focused onto the sample surface. lsa-systems.de The intense laser pulse ablates a small amount of material, generating a high-temperature micro-plasma. appliedspectra.com As this plasma cools, the excited atoms, ions, and molecular fragments within it emit light at their characteristic wavelengths. nih.gov This emitted light is collected and analyzed by a spectrometer to identify the constituent elements. lsa-systems.de

One of the major advantages of LIBS is its versatility; it can be applied to solids, liquids, and gases with minimal to no sample preparation. ekb.eg For the analysis of solid this compound, the laser would be directly focused on the crystalline or powdered sample. The resulting spectrum would show emission lines corresponding to sodium, carbon, oxygen, sulfur, and hydrogen. By analyzing the unique spectral peaks, the elemental makeup of the compound can be confirmed. appliedspectra.com For instance, the presence of a strong sodium doublet would be a key indicator.

While LIBS is often used for qualitative and semi-quantitative analysis, achieving high quantitative accuracy can be challenging due to matrix effects and variations in the laser-sample interaction. spectroscopyonline.com However, its speed and minimal sample requirement make it a valuable tool for rapid screening and identification. appliedspectra.com In the context of cyclopentanesulfonate research, LIBS could be used for quick quality control checks to confirm the presence of the expected elements.

X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing the solid-state structure of crystalline materials. It provides detailed information about the atomic arrangement, crystal lattice, and phase purity of a compound like this compound.

When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere constructively at specific angles, producing a diffraction pattern of peaks at various intensities. The positions and intensities of these peaks are unique to a specific crystalline structure and are governed by Bragg's Law.

For a powdered sample of this compound, Powder X-ray Diffraction (PXRD) would be employed. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" of the crystalline phase. This can be used to identify the compound, assess its purity by detecting the presence of other crystalline phases, and monitor phase transitions.

For a more detailed structural elucidation, Single-Crystal X-ray Diffraction is the definitive method. This technique requires a high-quality single crystal of the compound. By measuring the diffraction pattern from a single crystal rotated in the X-ray beam, a three-dimensional map of the electron density can be constructed. From this map, the precise positions of each atom in the unit cell can be determined, yielding detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and coordination of the sodium ion with the sulfonate group. eurjchem.comnih.gov This provides an unambiguous confirmation of the molecular structure in the solid state. eurjchem.com

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of organic molecules, including this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). masonaco.org

This high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragment ions. mdpi.com For this compound, HRMS would be used to measure the exact mass of the cyclopentanesulfonate anion. By comparing this experimentally determined mass to the calculated theoretical mass for the proposed chemical formula (e.g., C₅H₉SO₃⁻), the molecular formula can be confirmed with a high degree of confidence.

In addition to accurate mass measurement of the molecular ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information. mdpi.com In an MS/MS experiment, the ion of interest is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing how the atoms are connected. For the cyclopentanesulfonate anion, fragmentation might involve the loss of SO₃ or cleavage of the cyclopentyl ring, providing definitive evidence for the proposed structure. This technique is especially powerful for distinguishing between isomers, which have the same molecular formula but different atomic arrangements.

Table 3: HRMS Data for a Hypothetical Cyclopentanesulfonate Anion

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) | Deduced Formula |

| [M-Na]⁻ | 149.0278 | 149.0275 | -2.0 | C₅H₉SO₃ |

| [M-Na-SO₃]⁻ | 69.0709 | 69.0706 | -4.3 | C₅H₉ |

Analytical Methods for Reactive Intermediates and Impurities

The synthesis of cyclopentanesulfonate can involve reactive intermediates and may result in the formation of impurities. wikipedia.org Identifying and characterizing these species is crucial for understanding the reaction mechanism and ensuring the purity of the final product.

The sulfonation of hydrocarbons can proceed through various mechanisms, often involving electrophilic attack by sulfur trioxide (SO₃) or a related species. nih.govmasterorganicchemistry.com This can lead to the formation of transient intermediates, such as σ-complexes (also known as Wheland intermediates) or pyrosulfonate species. nih.govacs.org Detecting these short-lived intermediates directly is challenging. However, their presence can sometimes be inferred through techniques like in-situ spectroscopy (e.g., NMR or IR) under controlled reaction conditions.

More commonly, the focus is on identifying and quantifying impurities in the final product. These impurities could arise from side reactions, unreacted starting materials, or the degradation of the product. Common potential impurities in sulfonate salt synthesis could include isomeric byproducts, over-sulfonated products, or residual starting materials. There has also been regulatory interest in the potential, though mechanistically unlikely under typical salt formation conditions, for the formation of mutagenic alkyl sulfonate esters if alcohols are used as solvents. nih.gov

A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. High-Performance Liquid Chromatography (HPLC), often coupled with UV and mass spectrometry detectors (LC-MS), is a powerful tool for separating and identifying impurities. researchgate.net HRMS, as discussed previously, is particularly valuable for determining the elemental composition of unknown impurity peaks, which is the first step in their structural elucidation. nih.gov By comparing the retention times and mass spectra of the sample to those of known standards, the identity and quantity of specific impurities can be determined.

Computational Chemistry Approaches to Cyclopentanesulfonate Systems

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanics, the fundamental theory describing the physical properties of nature at the scale of atoms and subatomic particles, provides the basis for a deep understanding of chemical systems. arxiv.orgrsc.orgfrontiersin.orgrsc.org By applying quantum mechanical principles, researchers can elucidate the electronic structure and reactivity of molecules like sodium cyclopentanesulfonate.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It has proven to be a valuable tool for mapping out the complex reaction pathways of various chemical processes. researchgate.netnih.gov In the study of cyclopentanesulfonate systems, DFT calculations can be employed to model reaction mechanisms and understand the energetic feasibility of different transformation routes. mdpi.comnih.gov This theoretical approach allows for the identification of transition states and intermediates, providing a detailed picture of how reactions proceed at a molecular level. researchgate.net The insights gained from DFT can guide the design of more efficient synthetic routes and catalysts. mdpi.com

For instance, in analogous systems, DFT has been used to understand the catalytic cycles of metal-catalyzed reactions, revealing the energy profiles of competing pathways and explaining observed product selectivities. researchgate.net These calculations can help in refining our understanding of fundamental chemical reactions and have broad applications in surface science, catalysis, and materials science. mdpi.com

Spectroscopic Property Prediction and Validation

Computational methods are increasingly used to predict the spectroscopic properties of molecules, which is crucial for their identification and characterization. nih.gov Techniques like Time-Dependent Density Functional Theory (TDDFT) can be used to simulate absorption spectra, providing data that can be compared with experimental measurements for validation. nih.gov The prediction of spectroscopic features, such as vibrational frequencies and electronic transitions, is a key application of computational chemistry. researchgate.net

Machine learning models, trained on large datasets of computationally derived spectral data, are also emerging as powerful tools for rapid and accurate spectral prediction. researchgate.netarxiv.orgmdpi.com These approaches can significantly reduce the computational cost associated with traditional quantum mechanical calculations. researchgate.net The ability to accurately predict spectroscopic properties is invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. nih.govwur.nl

Molecular Dynamics Simulations for Conformational and Dynamic Studies

While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a view of how molecules move and change shape over time. nih.govgithub.io MD simulations model the motion of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and dynamic behavior of systems like cyclopentanesulfonate. github.iomdpi.com

These simulations can reveal the preferred conformations of the cyclopentane (B165970) ring and the dynamics of the sulfonate group's interaction with its environment. Understanding these dynamic processes is crucial, as they can influence the compound's physical and chemical properties. mdpi.comnih.gov For example, MD simulations can be used to study the behavior of molecules in solution, at interfaces, or within complex biological systems. mdpi.comnih.gov The trajectory generated by an MD simulation provides a detailed, time-resolved view of molecular motion, which can be analyzed to understand various dynamic phenomena. mdpi.comyoutube.com

Multiscale Modeling in Complex Cyclopentanesulfonate Systems

Many chemical and biological processes span multiple length and time scales, from the quantum behavior of electrons to the macroscopic properties of materials. nih.govcecam.orgnih.gov Multiscale modeling addresses this challenge by combining different computational methods, each suited for a particular scale. nih.govcecam.orgemetsoc.org This approach allows for the study of complex systems where a purely quantum mechanical or classical description would be computationally prohibitive. cecam.org

In the context of cyclopentanesulfonate, multiscale models could be used to study its behavior in complex environments, such as in solution or at the interface of a catalytic material. europa.eu For example, a quantum mechanical method could be used to describe the reactive center, while a classical force field is used for the surrounding solvent molecules. cecam.orgeuropa.eu This integration of different modeling techniques is essential for accurately predicting the performance and properties of materials and for bridging the gap between molecular-level understanding and macroscopic behavior. nih.goveuropa.eu

Application in Catalyst Design and Optimization

The principles of computational chemistry are increasingly being applied to the rational design and optimization of catalysts. ugent.be By understanding the relationship between a catalyst's structure and its activity, researchers can computationally screen and design new catalysts with improved performance. rsc.orgnih.gov

De Novo Design of Catalytic Species

De novo design involves creating novel catalysts from scratch, guided by theoretical principles. arxiv.org Computational methods can be used to predict the catalytic activity of hypothetical structures, allowing for the exploration of a vast chemical space. escholarship.org This approach can accelerate the discovery of new catalysts for specific reactions involving cyclopentanesulfonate derivatives. By combining theoretical predictions with experimental validation, researchers can develop highly selective and efficient catalysts. nih.govescholarship.org For example, theoretical approaches can identify key descriptors of catalytic activity, which can then be used to guide the synthesis of new materials. nih.gov

Applications of Cyclopentanesulfonate in Advanced Materials Synthesis

Polymerization and Copolymerization Processes

The sulfonate group's electronic properties and its potential to be incorporated into monomeric or ligand structures make it a valuable tool in polymer synthesis.

Late transition metal complexes are pivotal in olefin polymerization, and the ligands coordinating the metal center are crucial for controlling catalytic activity, polymer molecular weight, and branching. nbinno.commdpi.com While early catalyst systems were often highly oxophilic and sensitive to polar functional groups, the development of late transition metal catalysts (e.g., based on Ni, Pd, Fe, Co) has opened avenues for the polymerization of functionalized olefins. mdpi.comd-nb.infomdpi.com

The introduction of sulfonate groups, such as cyclopentanesulfonate, into the ligand architecture of these catalysts offers a sophisticated mechanism for modulating catalyst performance. Phosphine-sulfonate ligands, for example, have been extensively studied in palladium and nickel-catalyzed ethylene (B1197577) polymerization. rsc.org These ligands create a hemilabile environment where the sulfonate group can weakly coordinate to the metal center, influencing the electronic properties and stability of the active catalytic species. This interaction can enhance thermal stability compared to analogues without the sulfonate group. rsc.org

Furthermore, ligand-metal secondary interactions involving the sulfonate group can be modulated by external stimuli, such as the addition of a Lewis acid. This provides a versatile strategy for tuning catalytic activity and the microstructure of the resulting polymer. rsc.org For instance, in palladium-catalyzed ethylene polymerization, the addition of B(C₆F₅)₃ can significantly increase the chain transfer rate, thereby controlling the polymer's molecular weight. rsc.org The cyclopentane (B165970) ring in a cyclopentanesulfonate ligand would primarily influence the steric environment around the metal center, which, in conjunction with the electronic effects of the sulfonate, allows for fine-tuning of the catalyst's behavior.

Table 1: Influence of Phosphine-Sulfonate Ligands on Ethylene Polymerization

| Catalyst Metal | Ligand Type | Key Feature | Effect on Polymerization |

| Palladium (Pd) | Phosphine-Sulfonate | Hemilabile sulfonate group | High activity, high molecular weight polymers, enhanced thermal stability. rsc.org |

| Nickel (Ni) | Phosphine-Sulfonate | Secondary N-heterocycle interaction | Low activity, low molecular weight polymers, influenced polymer microstructure. rsc.org |

| Iron (Fe) / Cobalt (Co) | Bisiminopyridyl | Steric and electronic tuning | Can produce linear polyethylene (B3416737) with high molecular weight or linear α-olefins depending on ligand structure. researchgate.net |

This table summarizes the general effects of sulfonate-containing ligands and related systems on late transition metal-catalyzed olefin polymerization.

The direct polymerization of monomers containing functional groups is a primary strategy for producing functional polymers. mdpi.com The incorporation of sulfonate groups, such as those from a cyclopentanesulfonate-functionalized monomer, into a polymer backbone can impart unique properties like ion-exchange capabilities, hydrophilicity, and improved thermal stability.

One successful approach for incorporating cyclic functional monomers is through Ring-Opening Metathesis Polymerization (ROMP). For instance, ester-functionalized cyclopentene (B43876) monomers have been successfully polymerized using ruthenium-based catalysts. rsc.org This method allows for high monomer conversion and yields polymers with high molecular weights and relatively narrow molecular weight distributions. The properties of the resulting polymer can be controlled by the nature of the functional group and by copolymerizing the functional monomer with other cyclic olefins like norbornene or cyclohexene. rsc.org A similar strategy could be envisioned for a cyclopentene monomer functionalized with a cyclopentanesulfonate group.

Another avenue is the radical ring-opening polymerization of cyclic monomers. This technique can introduce heteroatoms and functional groups into the main chain of vinyl polymers. mdpi.com For example, the polymerization of 2-vinylsulfolane, a cyclic sulfone, results in a polymer with unsaturated groups in the main chain that can be further modified. mdpi.com This demonstrates the feasibility of incorporating sulfone/sulfonate functionalities into polymer backbones through ring-opening mechanisms, which could be extended to cyclopentanesulfonate-containing cyclic monomers.

Table 2: Polymerization of Functionalized Cyclic Monomers

| Monomer Type | Polymerization Method | Catalyst/Initiator | Key Outcome |

| Ester-functionalized cyclopentene | ROMP | Ruthenium-based catalyst | High molecular weight functional polyolefins; properties tunable via copolymerization. rsc.org |

| 2-Vinylsulfolane | Radical Ring-Opening Polymerization | Radical initiator | Polysulfone with main-chain unsaturation, suitable for post-polymerization modification. mdpi.com |

| Alkyl halide-functional cyclic carbonate | Ring-Opening Polymerization | Various | Synthesis of functional polycarbonates for biomaterials. diva-portal.org |

This table provides examples of methods used to incorporate functional groups from cyclic monomers into polymer architectures.

Role in Surfactant and Interface Chemistry

Sodium cyclopentanesulfonate, as an anionic surfactant, possesses a molecular structure well-suited for modifying the properties of interfaces. The hydrophobic cyclopentane group orients away from aqueous phases, while the hydrophilic sulfonate head-group remains in the water. This amphiphilic nature is central to its applications in emulsion polymerization and controlling interfacial tension.

In emulsion polymerization, surfactants are critical for emulsifying water-insoluble monomers and stabilizing the resulting polymer particles to prevent coagulation. gantrade.comindoramaventures.com Anionic surfactants, particularly those with sulfonate head-groups, are widely used for this purpose. gantrade.comwindows.net They function by adsorbing at the monomer-water interface, reducing interfacial tension and facilitating the formation of monomer droplets and micelles. Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, which then become the primary loci for polymer particle formation and growth. indoramaventures.com The electrostatic repulsion provided by the negatively charged sulfonate groups on the surface of the polymer particles ensures the stability of the final latex dispersion. gantrade.com The choice of surfactant influences critical parameters such as particle size, polymerization rate, and the stability of the final product. clariant.com

The effectiveness of a surfactant is also characterized by its ability to lower surface and interfacial tension. Studies on cyclic-containing anionic surfactants, such as sodium tetradecyl furan (B31954) sulfonate, provide insight into the behavior of compounds like this compound. lu.se These surfactants adsorb at the air-water or oil-water interface, forming a monolayer that reduces the free energy of the interface. The interfacial dilational modulus, a measure of the elasticity of this surfactant film, is an important parameter in applications like foam and emulsion stability. mdpi.com Surfactants with structured hydrophilic groups can exhibit high interfacial dilatation moduli, contributing to the formation of robust interfacial films. mdpi.com

Development of Specialized Ligands for Homogeneous Catalysis

Homogeneous catalysis relies on soluble metal complexes where the ligand environment dictates the catalyst's activity, selectivity, and stability. aithor.commdpi.com The incorporation of a sulfonate group, such as cyclopentanesulfonate, into a ligand structure is a powerful strategy for creating specialized catalysts.

One of the most significant advantages of sulfonate-functionalized ligands, particularly in phosphine (B1218219) ligands, is the ability to impart water solubility to the metal complex. nbinno.com This allows catalytic reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to be performed in aqueous or biphasic systems. nbinno.com This approach aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents and simplifying catalyst recovery and recycling. The catalyst, being water-soluble, can be easily separated from the organic product phase. nbinno.com

Beyond solubility, the sulfonate group can influence the catalytic cycle through electronic effects or by participating in metal-ligand cooperation. mdpi.com The strongly electron-withdrawing nature of the sulfonate can modulate the electron density at the metal center, thereby affecting substrate activation and product release. nih.gov In some systems, the ligand is not merely a spectator but actively participates in bond activation in cooperation with the metal. mdpi.com The combination of a sterically defined cyclic group like cyclopentane and a polar, coordinating sulfonate group in a single ligand provides a bifunctional scaffold for designing catalysts with tailored properties for a wide range of chemical transformations. nih.gov

Functionalization of Nanostructured Materials (e.g., Doped Metal Oxides)

The surfaces of nanostructured materials, such as metal oxides, govern their interaction with the surrounding environment. Surface modification is therefore a critical step in tailoring their properties for specific applications. nih.govmdpi.com A major challenge with nanoparticles is their tendency to aggregate to reduce their high surface energy. nih.gov Functionalization with stabilizing agents can prevent this agglomeration and improve dispersibility.

This compound can act as a surface-modifying agent for metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄). The sulfonate group can anchor to the metal oxide surface through electrostatic interactions or the formation of coordinate bonds with surface metal atoms. This process is analogous to the well-documented functionalization of titanium dioxide and iron oxide nanoparticles with carboxylic acid-containing ligands. nih.govmdpi.com

Once anchored, the cyclopentane tail would form a layer on the nanoparticle surface. If the nanoparticles are intended for dispersion in a polar solvent like water, the hydrophilic sulfonate groups would face outward, creating a charged surface that promotes stability through electrostatic repulsion. This surface modification can enhance the processability of the nanoparticles and their integration into polymer composites or aqueous formulations. The specific binding mechanism and resulting surface coverage would depend on the pH of the medium and the point of zero charge of the specific metal oxide.

Potential in Energy Storage Materials Research

The development of next-generation batteries, particularly sodium-ion batteries (SIBs), requires innovation in all components, including the electrolyte. mdpi.com SIBs are considered a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. nih.gov The electrolyte, which facilitates ion transport between the cathode and anode, is critical to the battery's performance, safety, and cycle life. patsnap.com

Sulfonate-containing compounds have been investigated as electrolyte additives to improve the stability of the solid electrolyte interphase (SEI). The SEI is a passivation layer that forms on the anode surface during the initial charging cycles and is crucial for preventing continuous electrolyte decomposition. mdpi.com Additives like phenyl vinyl sulfonate can be preferentially reduced on the anode surface to form a more stable and less resistive SEI compared to that formed from standard carbonate-based electrolytes. mdpi.com Similarly, zwitterionic sulfonate additives can adsorb on both the anode and cathode surfaces, providing comprehensive protection and improving cycling performance. nih.gov

Role of Cyclopentanesulfonate in Specialized Organic Synthesis

Reagent and Catalyst Functions in Organic Transformations

The cyclopentanesulfonate group can play a crucial role as both a reagent and a catalyst in several important organic reactions. Its effectiveness is rooted in the electron-withdrawing nature of the sulfonyl group and its ability to function as a good leaving group.

Cyclopentanesulfonic acid, a strong acid, can serve as an effective catalyst in a range of acid-catalyzed reactions, including esterification, alkylation, and condensation reactions.

Esterification: The Fischer-Speier esterification is a classic method for producing esters from carboxylic acids and alcohols, a reaction that is typically catalyzed by a strong acid. masterorganicchemistry.commasterorganicchemistry.com Cyclopentanesulfonic acid can act as such a catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester. masterorganicchemistry.com The catalytic cycle is completed by the regeneration of the acid catalyst.

Alkylation: While specific examples detailing the use of cyclopentanesulfonic acid in Friedel-Crafts alkylation are not prevalent in the reviewed literature, sulfonic acids, in general, are known to catalyze such reactions. They can act as a proton source to generate carbocationic intermediates from alkenes or alcohols, which then alkylate aromatic rings.

Condensation Reactions: Acid-catalyzed aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions. libretexts.org In the context of cyclopentanone (B42830), which can be derived from biomass, its self-condensation is a key step in the production of biofuels and valuable chemical intermediates. mdpi.com Studies have shown that solid acid catalysts, including those functionalized with sulfonic acid groups, are effective in promoting the aldol condensation of cyclopentanone. researchgate.netresearchgate.net The mechanism involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile, attacking the protonated carbonyl of another cyclopentanone molecule. masterorganicchemistry.com Subsequent dehydration leads to the formation of an α,β-unsaturated ketone.

A general representation of the acid-catalyzed aldol condensation of cyclopentanone is shown below:

The cyclopentanesulfonate group has the potential to be utilized in asymmetric synthesis to control the stereochemical outcome of a reaction. This can be achieved by employing it as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. sigmaaldrich.com

While specific research detailing the use of a chiral cyclopentanesulfonate auxiliary is limited in the available literature, the principles of diastereoselective synthesis suggest its potential applicability. organic-chemistry.orgnih.govnih.gov For instance, a chiral cyclopentanesulfonate ester derived from a chiral alcohol could be used to direct the stereoselective addition of a nucleophile to a prochiral center. The steric bulk and electronic properties of the chiral sulfonate group would influence the trajectory of the incoming nucleophile, favoring the formation of one diastereomer over the other. After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recovered.

Building Block for Diverse Organosulfur Compounds

Sodium cyclopentanesulfonate is a valuable starting material for the synthesis of a wide array of organosulfur compounds. The sulfonate group can be converted into other sulfur-containing functional groups, enabling the directed formation of various chemical bonds involving sulfur.

The cyclopentanesulfonyl moiety can be incorporated into molecules through the formation of carbon-sulfur (C-S), sulfur-sulfur (S-S), and nitrogen-sulfur (N-S) bonds.

C-S Bond Formation: One common strategy to form C-S bonds is through the reaction of a sulfonyl chloride with a suitable carbon nucleophile. Cyclopentanesulfonyl chloride can be synthesized from this compound. guidechem.comnih.gov This reactive intermediate can then be used to introduce the cyclopentanesulfonyl group into various organic molecules, forming sulfones. Another approach involves the reduction of sulfonyl derivatives to thioethers. researchgate.net

S-S Bond Formation: Disulfides can be synthesized through the oxidative coupling of thiols. biolmolchem.comorganic-chemistry.orgbiolmolchem.com While not a direct reaction of the sulfonate, cyclopentanethiol, which could potentially be derived from this compound through reduction, would be a precursor for the synthesis of dicyclopentyl disulfide.

N-S Bond Formation: A primary route to the formation of N-S bonds is the reaction of a sulfonyl chloride with an amine to produce a sulfonamide. Cyclopentanesulfonyl chloride, derived from this compound, readily reacts with primary or secondary amines to yield the corresponding N-substituted cyclopentanesulfonamides. sigmaaldrich.comnih.gov This reaction is a cornerstone in the synthesis of many biologically active compounds.

The following table summarizes the key transformations starting from this compound to form various organosulfur compounds.

| Starting Material | Reagent(s) | Product Functional Group | Bond Formed |

| This compound | Chlorinating agent (e.g., SOCl₂) | Sulfonyl Chloride | S-Cl |

| Cyclopentanesulfonyl Chloride | Amine (R-NH₂) | Sulfonamide | N-S |

| Cyclopentanesulfonyl Chloride | Carbon Nucleophile (e.g., Grignard) | Sulfone | C-S |

| This compound | Reducing agents | Thiol (potential) | S-H |

| Cyclopentanethiol | Oxidizing agent | Disulfide | S-S |

This table is interactive. Click on the headers to sort.

The cyclopentanesulfonyl group can be a precursor to the cyclopentanesulfonyl radical, which can participate in various radical-mediated transformations.

Sulfonyl Radical-Triggered Cyclizations: Sulfonyl radicals, often generated from sulfonyl chlorides or other precursors under radical-initiating conditions (e.g., photochemically or with a radical initiator), can undergo cyclization reactions with appropriately positioned double or triple bonds within the same molecule. While specific examples involving a cyclopentanesulfonyl radical are not detailed in the provided search results, the general principle suggests that a molecule containing a cyclopentanesulfonate ester or a related derivative with an unsaturated tether could undergo such a cyclization.

Multicomponent Reactions: Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govrsc.orgnih.govmdpi.com Radical-based MCRs have emerged as a powerful synthetic tool. A cyclopentanesulfonyl radical could potentially be employed in such reactions. For instance, it could add to an alkene or alkyne, generating a new carbon-centered radical, which could then be trapped by another component in the reaction mixture, leading to the rapid assembly of complex molecules.

Intermediate in the Synthesis of Complex Organic Molecules

The cyclopentanesulfonate moiety and its derivatives serve as important intermediates in the synthesis of more complex and often biologically active molecules.

One notable example is the use of cyclopentanesulfonyl chloride as a building block in the synthesis of inhibitors of TNF-α converting enzyme (TACE). sigmaaldrich.com TACE is a metalloproteinase involved in inflammatory processes, making its inhibitors potential therapeutic agents for inflammatory diseases. In this context, the cyclopentanesulfonyl group is incorporated into the final molecule to interact with the target enzyme and contribute to its inhibitory activity.

While direct evidence of cyclopentanesulfonate as an intermediate in the synthesis of steroids or a broad range of antiviral drugs was not found in the provided search results, the general importance of sulfonamides and other organosulfur compounds in medicinal chemistry suggests its potential utility in these areas. nih.govnih.govmdpi.comnih.govrsc.orgdntb.gov.ua The cyclopentyl group itself is a common structural motif in many natural products and pharmaceuticals. lookchem.com

Despite a comprehensive search for scientific literature and data, there is a significant lack of specific, verifiable information available in the public domain regarding the chemical compound "this compound." The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline.

The primary challenges encountered during the research process include:

Limited Data Availability: There is a scarcity of published research papers, patents, and technical data sheets that focus specifically on this compound. The CAS number identified for this compound (854412-51-4) does not yield detailed information in chemical databases.

Conflation with Related Compounds: Search results frequently provide information on related but distinct chemical compounds, such as sodium pentanesulfonate, 1-hydroxy-1-cyclopentanesulfonic acid sodium salt, and other sulfonate derivatives. Extrapolating data from these compounds to this compound would be scientifically inaccurate and would not meet the strict requirement of focusing solely on the specified compound.

Lack of Specific Application Details: While general information on the roles of surfactants, electrolyte additives, and the involvement of anions in electron transfer reactions is available, there is no specific data detailing the use and performance of this compound in these applications.

Absence of Synthesis and Property Data: Detailed and verifiable information regarding the specific synthesis routes, reaction mechanisms, and the physicochemical properties of this compound is not available in the searched sources. This prevents the creation of the requested data tables and in-depth scientific discussion.

Given these limitations, it is not possible to construct an article that meets the user's requirements for detailed, scientifically accurate content for each specified section and subsection without resorting to speculation or including information on compounds outside the explicit scope of the request.

Therefore, the generation of the requested article on "this compound" cannot be completed at this time due to the lack of sufficient and specific source material. Further research in specialized chemical literature or proprietary databases may be required to obtain the necessary information.

Interactions of Sulfonates with Biological Macromolecules

Physicochemical Interactions with Proteins and Nucleic Acids

The engagement of sulfonates with proteins and nucleic acids is predicated on a combination of fundamental molecular forces. For a simple molecule like Sodium Cyclopentanesulfonate, these interactions would theoretically be driven by its distinct chemical moieties: the negatively charged sulfonate group and the nonpolar cyclopentane (B165970) ring.

Hydrophobic and Electrostatic Driving Forces

The primary drivers for the interaction between sulfonated molecules and biomacromolecules are hydrophobic and electrostatic forces. nih.govnih.gov

Electrostatic Interactions: The sulfonate group (–SO₃⁻) in this compound is strongly acidic, with a low pKa, ensuring it is fully ionized and carries a negative charge under physiological pH conditions. This allows for strong electrostatic attractions with positively charged residues on a protein's surface, such as lysine (B10760008) (Lys), arginine (Arg), and histidine (His), or with metal ions associated with nucleic acids. nih.govmdpi.com

Hydrophobic Interactions: The cyclopentane ring is a nonpolar, aliphatic structure. This hydrocarbon portion of the molecule can participate in hydrophobic interactions, favoring association with nonpolar pockets on the surface of proteins or with the hydrophobic faces of nucleic acid bases. nih.gov These interactions are entropically driven, stemming from the release of ordered water molecules from the nonpolar surfaces.

While these principles are well-established for surfactants and other sulfonated molecules, the specific contributions and strengths of these forces for this compound have not been quantitatively determined in published research.

Influence on Macromolecular Structure and Conformation

The binding of small molecules can induce significant conformational changes in biological macromolecules, affecting their stability and function.

Modulation of Protein Structure and Stability

The interaction of sulfonated compounds with proteins can modulate their structure and stability. Depending on the concentration and the specific protein, such interactions can either stabilize the native conformation or lead to partial unfolding or denaturation. nih.gov For instance, electrostatic interactions can disrupt or form salt bridges, while hydrophobic interactions can interfere with the protein's hydrophobic core. nih.gov Molecular dynamics simulations on other sulfonate-based surfactants have shown that they can induce the disappearance of helical segments and a loss of tertiary interactions in proteins like lysozyme. nih.gov However, no such studies have been published for this compound.

Table 1: Theoretical Effects of this compound on Protein Structural Elements

| Interaction Type | Interacting Moiety | Potential Effect on Protein Structure |

| Electrostatic | Sulfonate group (-SO₃⁻) | Disruption or formation of salt bridges with charged amino acid residues. |

| Hydrophobic | Cyclopentane ring | Binding to hydrophobic pockets, potentially altering tertiary structure. |

| Hydrogen Bonding | Sulfonate oxygen atoms | Formation of hydrogen bonds with polar amino acid residues. |

This table is illustrative and based on general principles of molecular interactions, as specific experimental data for this compound is unavailable.

Metal Ion-Macromolecule Complexation and its Biological Ramifications

Metal ions are often integral to the structure and function of proteins and nucleic acids. Small molecules can influence the binding of these metal ions, thereby affecting the macromolecule's activity. The negatively charged sulfonate group of this compound could theoretically compete with other ligands for coordination to a metal ion within a macromolecular complex. Conversely, it could also help to stabilize a metal-ion complex by providing an additional point of electrostatic interaction. Thiol-containing peptides, for example, demonstrate a strong ability to chelate heavy metal ions, a process dominated by the sulfur donor atoms. nih.gov While the sulfonate group is different, its charged nature suggests a potential for interaction. Research into how this compound specifically affects metal ion-macromolecule complexes is currently absent from the literature.

Mechanistic Studies of Biomolecular Interaction Dynamics

Understanding the dynamics of how a small molecule binds to a macromolecule provides insight into its mechanism of action. Techniques like molecular dynamics simulations and surface plasmon resonance are used to study the association and dissociation rates and to visualize the binding process at an atomic level. nih.govnih.gov

Molecular dynamics simulations performed on other anionic surfactants, such as sodium pentadecyl sulfonate, indicate a synergistic mechanism where initial electrostatic interactions with the sulfonate head groups loosen the protein structure, followed by the insertion of the hydrophobic tails into the protein core, leading to denaturation. nih.gov It is plausible that this compound could follow a similar, albeit less pronounced, two-step interaction process due to its smaller hydrophobic moiety. Without specific kinetic and computational studies on this compound, the dynamics of its interaction with biomacromolecules remain speculative.

Future Research Directions in Sodium Cyclopentanesulfonate Chemistry

Development of Novel Synthetic Methodologies and Green Chemistry Routes

The future of sodium cyclopentanesulfonate synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional sulfonation methods often rely on harsh reagents like fuming sulfuric acid or chlorosulfonic acid, which generate significant waste and pose handling risks. wikipedia.org Future research will likely focus on "green" alternatives that improve atom economy and reduce environmental impact.

Key research avenues include:

Catalytic Sulfonation: Investigating novel catalysts to facilitate the direct sulfonation of cyclopentane (B165970) or its derivatives under milder conditions. This could involve exploring solid acid catalysts, such as sulfonic acid-functionalized inorganic materials, which offer advantages in terms of reusability and reduced corrosive waste streams. mdpi.com

Alternative Sulfonating Agents: Research into less hazardous sulfonating agents is a priority. The use of sulfur trioxide (SO₃) in more sustainable solvent systems, like liquid SO₂, has shown promise for reducing waste in other sulfonation processes and could be adapted for cyclopentane. researchgate.net

One-Pot Syntheses: Designing one-pot, multi-component reactions for the synthesis of functionalized cyclic amines and other derivatives could streamline production and minimize purification steps. mdpi.com

Biocatalysis and Enzymatic Routes: A forward-looking approach involves harnessing enzymes for the sulfonation of alkanes. While still a nascent field, the discovery or engineering of enzymes capable of C-H activation and sulfonation on a cyclopentyl scaffold would represent a significant leap in green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Solid Acid Catalysis | Recyclable catalyst, reduced corrosion, simplified workup. mdpi.com | Catalyst deactivation, achieving high selectivity and yield. |

| SO₃ in Green Solvents | High atom economy, reduced acid waste, potential for solvent recycling. researchgate.net | Handling of highly reactive SO₃, process optimization for cyclic alkanes. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Scale-up feasibility, solvent choice for microwave absorption. |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate specificity, cofactor regeneration. |

Advanced Mechanistic Investigations and Refined Computational Modeling

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new ones. Future research will increasingly rely on a synergy between experimental kinetics and sophisticated computational modeling.

Prospective research directions include:

In-depth Kinetic Studies: Performing detailed kinetic analyses of various sulfonation reactions for cyclopentane to elucidate the influence of reaction parameters (temperature, catalyst, solvent) on reaction rates and product distribution. mdpi.com

Spectroscopic Interrogation: Utilizing advanced spectroscopic techniques (e.g., in-situ FTIR, Raman) to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Chemistry (DFT): Employing Density Functional Theory (DFT) to model reaction pathways for the sulfonation of cyclopentane. cmu.edu Such studies can calculate transition state energies, predict regioselectivity, and provide insights into the role of catalysts at a molecular level. researchgate.net This approach has been used to understand sulfonation mechanisms in other systems and would be invaluable here. mdpi.com

| Investigative Tool | Information Gained | Future Research Focus |

| Kinetic Analysis | Reaction order, activation energy, rate constants. mdpi.com | Comparative kinetics of green vs. traditional sulfonation methods. |

| In-situ Spectroscopy | Identification of transient intermediates and byproducts. | Real-time monitoring of catalytic sulfonation reactions. |

| DFT Calculations | Transition state structures, energy barriers, reaction pathways. cmu.eduresearchgate.net | Modeling sulfonation on functionalized cyclopentane rings; catalyst-substrate interactions. |

| Molecular Dynamics | Solvation shell structure, solvent-reactant interactions. | Simulating reactions in novel green solvents or biphasic systems. |

Design and Synthesis of Next-Generation Catalysts and Functional Materials

The unique combination of a nonpolar cyclopentyl group and a polar sulfonate headgroup makes this compound an attractive building block for new materials. Future research will focus on incorporating this moiety into polymers, surfactants, and catalysts to create materials with tailored properties.

Key areas for development are: